molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2

Griselimycin

Katalognummer B1672148
CAS-Nummer: 26034-16-2
Molekulargewicht: 1113.4 g/mol
InChI-Schlüssel: BVCBJSHZCAWDPE-QFCOSRAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Griselimycin (GM) is a natural product that was isolated over half a century ago . It is derived from Streptomyces and is now being pursued as a treatment for tuberculosis . It has excellent in vitro and in vivo activity against sensitive and drug-resistant Mycobacterium tuberculosis .


Synthesis Analysis

Griselimycin has been synthesized from Streptomyces . The natural congener with this substitution is only a minor component in fermentation cultures . An optimized derivative of Griselimycin showed improved oral uptake and penetrated cells of the immune system that harbor the TB mycobacterium .


Molecular Structure Analysis

The molecular structure of Griselimycin involves DNA polymerase III sliding clamp (DnaN) . Three (2 S ,4 R )−4-methylproline moieties of methylgriselimycin play significant roles in target binding and metabolic stability .


Chemical Reactions Analysis

Griselimycin binds and inhibits the mycobacterial DNA polymerase III sliding clamp (DnaN) . This unique target makes Griselimycin distinct from other antibiotics to evade common TB drug resistance .

Wissenschaftliche Forschungsanwendungen

Targeting DnaN for Tuberculosis Therapy

Griselimycin and its derivatives have shown high potency against Mycobacterium tuberculosis, both in vitro and in vivo. They operate by inhibiting the DNA polymerase sliding clamp DnaN, a novel approach for tuberculosis treatment. The resistance to griselimycins occurs at a very low frequency and is associated with the amplification of a chromosomal segment containing dnaN, validating DnaN as an antimicrobial target and capturing the process of antibiotic pressure-induced gene amplification (Kling et al., 2015).

Novel Griselimycins for Tuberculosis Treatment

Griselimycin, discovered over 50 years ago, has been revisited for its potential in treating tuberculosis. With a new mechanism of action, excellent activity against sensitive and drug-resistant Mycobacterium tuberculosis, and improved pharmacokinetic properties, the cyclohexyl derivative of Griselimycin demonstrates high translational potential (Holzgrabe, 2015).

Activity Against Mycobacterium Abscessus

Cyclohexyl-griselimycin, a derivative of Griselimycin, shows activity against the intrinsically drug-resistant nontuberculous mycobacterium Mycobacterium abscessus both in vitro and in a mouse model of infection. This positions cyclohexyl-griselimycin as a promising lead compound in the drug pipeline against M. abscessus, supporting a strategy of repurposing TB drug discovery efforts for novel antibiotics against M. abscessus (Aragaw et al., 2021).

Griselimycin's Role in Antibiotic Discovery and Development

Griselimycin derivatives, with their novel target for antibacterial therapy—the DNA sliding clamp—highlight the importance of revisiting and further developing either neglected drugs or enhancing widely used antibiotics for combating drug-resistant bacterial pathogens. This strategy underscores the continuous need for innovative approaches in antibiotic discovery and development, particularly against hard-to-treat and multidrug-resistant bacterial pathogens (Herrmann et al., 2016).

Zukünftige Richtungen

Griselimycin has high translational potential for tuberculosis treatment . It validates DnaN as an antimicrobial target and captures the process of antibiotic pressure-induced gene amplification . The cyclohexyl derivative of Griselimycin demonstrates a high translational potential .

Eigenschaften

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Griselimycin

CAS RN

26034-16-2
Record name Griselimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griselimycin
Reactant of Route 2
Reactant of Route 2
Griselimycin
Reactant of Route 3
Griselimycin
Reactant of Route 4
Griselimycin
Reactant of Route 5
Griselimycin
Reactant of Route 6
Griselimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.